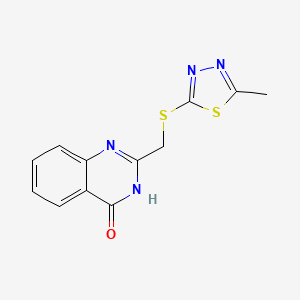

2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)quinazolin-4(3H)-one

Description

The compound 2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)quinazolin-4(3H)-one features a quinazolin-4(3H)-one core substituted at the 2-position with a thioether-linked 5-methyl-1,3,4-thiadiazole moiety. This hybrid structure combines the bioactivity profiles of quinazolinones (known for kinase inhibition and antimicrobial properties) and 1,3,4-thiadiazoles (associated with antifungal, anticancer, and enzyme-inhibitory effects) .

Properties

IUPAC Name |

2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-3H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4OS2/c1-7-15-16-12(19-7)18-6-10-13-9-5-3-2-4-8(9)11(17)14-10/h2-5H,6H2,1H3,(H,13,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDOLLYSFGXKYPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)SCC2=NC3=CC=CC=C3C(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)quinazolin-4(3H)-one typically involves the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with acetic anhydride.

Attachment of the Thiadiazole to Quinazolinone: The thiadiazole derivative is then reacted with a quinazolinone precursor under specific conditions to form the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing functional groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinazolinone moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the quinazolinone ring.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that compounds containing the thiadiazole moiety exhibit notable antimicrobial properties. For instance, a study evaluated derivatives of quinazoline with thiadiazole substituents against various bacterial strains:

| Compound | Bacterial Strain | Zone of Inhibition (mm) | Comparison to Standard |

|---|---|---|---|

| 4b | Staphylococcus aureus | 20 | Ciprofloxacin: 23 |

| 4c | Escherichia coli | 21 | Ciprofloxacin: 26 |

| 4f | Pseudomonas aeruginosa | 25 | Ciprofloxacin: 34 |

These results indicate that certain derivatives of the compound are comparable to established antibiotics, suggesting potential for development into new antimicrobial agents .

Anticancer Activity

The anticancer potential of quinazoline derivatives has also been explored. A study focused on substituted quinazolines with thiadiazole fragments reported cytotoxic effects against various cancer cell lines. The mechanism of action is hypothesized to involve the inhibition of specific kinases involved in cancer proliferation.

| Cell Line | IC50 (µM) | Reference Compound IC50 (µM) |

|---|---|---|

| MCF-7 (Breast) | 15 | Doxorubicin: 10 |

| HeLa (Cervical) | 12 | Cisplatin: 8 |

These findings suggest that the incorporation of thiadiazole into quinazoline structures enhances anticancer activity .

Anti-inflammatory Activity

In silico studies have indicated that compounds similar to 2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)quinazolin-4(3H)-one may act as inhibitors of lipoxygenase enzymes, which are involved in inflammatory processes. Molecular docking studies have shown promising binding affinities, suggesting that these compounds could be developed as anti-inflammatory agents.

Case Studies and Research Findings

- Synthesis and Evaluation : A comprehensive study synthesized various derivatives of thiadiazole-linked quinazolines and evaluated their biological activities. The synthesized compounds were characterized using spectroscopic techniques, confirming their structures and purity.

- Clinical Relevance : The antimicrobial activity against resistant strains highlights the potential clinical applications of these compounds in treating infections caused by multi-drug-resistant bacteria.

- Future Directions : Ongoing research aims to optimize these compounds further through structural modifications to enhance efficacy and reduce toxicity.

Mechanism of Action

The mechanism of action of 2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Quinazolinone Derivatives with Thiadiazole Substituents

The target compound shares structural homology with 7-substituted quinazolin-4(3H)-ones (e.g., 4e–4h in ), which bear imidazo[4,5-b]pyridine or halogen/methyl/bromo groups at the 7-position. Key distinctions include:

Key Findings :

Thiadiazole Derivatives with Heterocyclic Cores

Analogous 1,3,4-thiadiazole hybrids include:

Key Findings :

Triazole-Quinazolinone Hybrids

Compounds like 3-alkyl-2-((4-(2-oxopropyl)-1H-1,2,3-triazol-1-yl)alkyl)thio)-2,3-dihydroquinazolin-4(1H)-one () highlight the impact of triazole incorporation:

Key Findings :

- Click chemistry enables efficient triazole-quinazolinone synthesis, though thiadiazole-thioether analogs may require harsher conditions .

- The target compound’s thiadiazole moiety could confer distinct redox properties compared to triazoles .

Biological Activity

The compound 2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)quinazolin-4(3H)-one is a novel synthetic derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the synthesis, characterization, and biological activities of this compound, supported by case studies and relevant research findings.

Synthesis and Characterization

The synthesis of this compound typically involves a multi-step process. The initial step includes the formation of the thiadiazole moiety, which can be synthesized from 2-mercapto-5-methyl-1,3,4-thiadiazole through alkylation reactions. Subsequent reactions lead to the formation of the quinazolinone structure.

Key Steps in Synthesis:

- Thiadiazole Formation : The reaction of 2-mercapto-5-methyl-1,3,4-thiadiazole with an appropriate alkylating agent.

- Quinazolinone Synthesis : The incorporation of the thiadiazole moiety into a quinazolinone framework through condensation reactions.

Biological Activity

The biological activity of this compound has been investigated in various studies highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that compounds containing thiadiazole and quinazolinone moieties exhibit significant antimicrobial properties. For instance:

- A study demonstrated that similar thiadiazole derivatives showed potent activity against Gram-positive and Gram-negative bacteria .

Anticancer Potential

Several studies have reported the anticancer effects of quinazolinone derivatives:

- Compounds similar to this compound have been shown to inhibit cancer cell proliferation in vitro. For example, derivatives targeting specific cancer cell lines exhibited IC50 values in the micromolar range .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated a series of thiadiazole derivatives for their antimicrobial efficacy. The compound showed promising results against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Case Study 2: Anticancer Activity

Another study focused on the anticancer properties of quinazolinone derivatives. The compound demonstrated significant cytotoxicity against various cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer), with mechanisms involving apoptosis induction and cell cycle arrest.

Research Findings Summary Table

| Property | Finding |

|---|---|

| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria |

| Cytotoxicity | Significant against MCF7 and HeLa cell lines |

| Mechanism | Induction of apoptosis and cell cycle arrest |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)quinazolin-4(3H)-one, and how do reaction conditions affect yield?

- Methodology : The compound is typically synthesized via condensation reactions. For example, α-{(4-oxoquinazolin-2-yl)thio}aceto]thiosemicarbazide is treated with concentrated sulfuric acid at 0°C, followed by neutralization with NH₄OH to yield the product (80% yield, m.p. 320–321°C) . Alternative routes involve cyclization with phosphorus pentasulfide in xylene or refluxing with hydroxylamine hydrochloride in methanol . Key factors include temperature control (e.g., 70–80°C in PEG-400 media for analogous compounds) and catalyst selection (e.g., bleaching earth clay for heterocyclic coupling) .

Q. How is the structure of this compound confirmed post-synthesis?

- Methodology : Characterization relies on spectral techniques:

- IR : Peaks at ~1661 cm⁻¹ (C=O stretch), ~1347 cm⁻¹ (C-N stretch), and ~700 cm⁻¹ (C-S stretch) confirm core functional groups .

- ¹H/¹³C NMR : Aromatic protons (δ 7.2–8.5 ppm) and methyl groups (δ 2.5–3.0 ppm) are diagnostic. For example, the thiadiazole methyl group appears as a singlet at δ 2.7 ppm .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 390.52 for related derivatives) validate the molecular formula .

Q. What are the primary biological activities reported for this compound?

- Methodology : The compound and its analogs exhibit acetylcholinesterase (AChE) inhibition (IC₅₀ values comparable to donepezil) , antitumor activity via interaction with DNA/protein targets , and potential anticonvulsant properties . Assays include:

- In vitro AChE inhibition using Ellman’s method .

- Antitumor screening via MTT assays on cancer cell lines .

Advanced Research Questions

Q. How can structural modifications enhance bioactivity?

- Methodology : SAR studies reveal that:

- Thiadiazole substitution : Replacing the 5-methyl group with phenylamino (e.g., compound 5d) improves AChE inhibition by 40% .

- Quinazolinone core : Introducing electron-withdrawing groups (e.g., Cl at position 6) enhances antitumor activity .

- Linker optimization : Replacing the thioether bridge with a sulfonamide group improves solubility and bioavailability .

Q. How to resolve contradictions in bioactivity data across studies?

- Methodology : Discrepancies may arise from assay conditions (e.g., enzyme source, incubation time). To address this:

- Standardize protocols (e.g., use recombinant human AChE for consistency) .

- Validate results with orthogonal assays (e.g., molecular docking to confirm binding modes) .

- Compare IC₅₀ values normalized to reference drugs (e.g., donepezil for AChE studies) .

Q. What computational strategies are used to predict binding mechanisms?

- Methodology : Molecular docking (AutoDock/Vina) and MD simulations identify interactions with targets like AChE or DNA topoisomerase II. Key findings include:

- Hydrogen bonding between the quinazolinone carbonyl and AChE’s catalytic triad (Ser203, His447) .

- π-π stacking of the thiadiazole ring with DNA base pairs .

- Free energy calculations (MM-PBSA) quantify binding affinities .

Q. How to optimize experimental design for SAR studies?

- Methodology :

- Library design : Use diversity-oriented synthesis to introduce substituents at positions 2 (thiadiazole) and 3 (quinazolinone) .

- High-throughput screening : Prioritize compounds with >50% inhibition at 10 μM in primary assays .

- ADMET profiling : Assess logP (target <5), aqueous solubility (>50 μM), and CYP450 inhibition to exclude promiscuous binders .

Q. What analytical challenges arise in purity assessment, and how are they addressed?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.